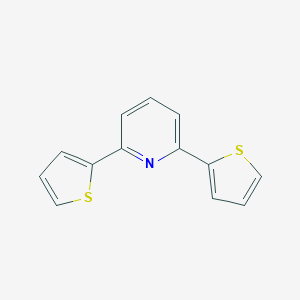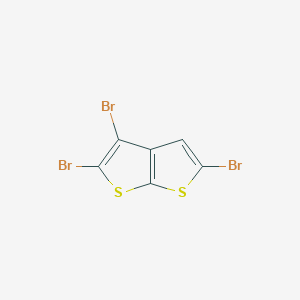![molecular formula C13H8ClNS2 B186833 Benzothiazole, 2-[(4-chlorophenyl)thio]- CAS No. 39544-83-7](/img/structure/B186833.png)
Benzothiazole, 2-[(4-chlorophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole, 2-[(4-chlorophenyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of heterocyclic compounds and has a molecular formula of C14H9ClNS.
Wirkmechanismus
The mechanism of action of benzothiazole, 2-[(4-chlorophenyl)thio]- is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death. Furthermore, it has been shown to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
Benzothiazole, 2-[(4-chlorophenyl)thio]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have antimicrobial properties, leading to the death of bacteria and fungi. Furthermore, it has been shown to have antioxidant properties, preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Benzothiazole, 2-[(4-chlorophenyl)thio]- has several advantages and limitations for lab experiments. One of the advantages is its broad range of potential applications, including anticancer, antimicrobial, and antioxidant properties. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which may limit its use in certain applications. Furthermore, its mechanism of action is not fully understood, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of benzothiazole, 2-[(4-chlorophenyl)thio]-. One of the future directions is the elucidation of its mechanism of action, which may lead to the development of more effective treatments for cancer and infectious diseases. Additionally, further studies are needed to determine the toxicity of the compound and its potential side effects. Furthermore, the development of new synthetic methods for the compound may lead to more efficient and cost-effective production. Finally, the potential use of the compound in other applications, such as in the development of new materials, should be explored.
Conclusion
Benzothiazole, 2-[(4-chlorophenyl)thio]- is a chemical compound that has shown significant potential in various scientific research applications. Its broad range of potential applications, including anticancer, antimicrobial, and antioxidant properties, make it an attractive compound for further study. However, its potential toxicity and limited understanding of its mechanism of action may limit its use in certain applications. Further research is needed to fully understand the compound's properties and potential applications.
Synthesemethoden
The synthesis of benzothiazole, 2-[(4-chlorophenyl)thio]- can be achieved through various methods. One of the most commonly used methods is the reaction of 4-chlorobenzenethiol with 2-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Benzothiazole, 2-[(4-chlorophenyl)thio]- has shown significant potential in various scientific research applications. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacterial and fungal strains. Additionally, it has been studied for its antioxidant properties and has shown the ability to scavenge free radicals and prevent oxidative damage.
Eigenschaften
| 39544-83-7 | |
Molekularformel |
C13H8ClNS2 |
Molekulargewicht |
277.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-8H |
InChI-Schlüssel |
JTYRUSBFNPGSMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)
![methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B186766.png)





